molecular formula C11H10N2O2S B3728120 (2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3728120
M. Wt: 234.28 g/mol
InChI Key: BWSLPVUIKGMDKG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyimino group, and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazolidinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the thiazolidinone ring can yield thiazolidine derivatives.

    Substitution: The methylphenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, thiazolidine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the thiazolidinone ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Oximes: Compounds with hydroxyimino groups attached to different carbon frameworks.

    Aromatic Aldehydes: Compounds with aromatic rings and aldehyde groups, similar to the starting material used in the synthesis.

Uniqueness

(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2E,5E)-2-hydroxyimino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)6-9-10(14)12-11(13-15)16-9/h2-6,15H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSLPVUIKGMDKG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(2E,5E)-2-(HYDROXYIMINO)-5-[(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

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